1-Iodohex-2-ene
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Overview
Description
2-Hexene, 1-iodo-, (2E)- is an organic compound with the molecular formula C6H11I It is an alkene with an iodine atom attached to the first carbon of the hexene chain The (2E) notation indicates that the substituents on the double bond are on opposite sides, giving it a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexene, 1-iodo-, (2E)- can be synthesized through various methods. One common approach involves the hydroiodination of 2-hexyne. This reaction typically requires the presence of a catalyst, such as palladium or platinum, and is carried out under controlled conditions to ensure the desired (2E) configuration is obtained.
Another method involves the halogenation of 2-hexene followed by a substitution reaction. In this process, 2-hexene is first treated with a halogen, such as bromine, to form 2-hexene, 1-bromo-. This intermediate is then reacted with sodium iodide in acetone to replace the bromine atom with an iodine atom, yielding 2-hexene, 1-iodo-, (2E)-.
Industrial Production Methods
Industrial production of 2-hexene, 1-iodo-, (2E)- typically involves large-scale halogenation and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hexene, 1-iodo-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols. For example, treatment with meta-chloroperoxybenzoic acid can yield an epoxide, while osmium tetroxide can produce a diol.
Reduction: Reduction of the iodine atom can lead to the formation of 2-hexene.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, to form different functionalized hexenes.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation, osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange, sodium hydroxide (NaOH) for hydroxylation.
Major Products
Epoxides: Formed through oxidation with mCPBA.
Diols: Produced by dihydroxylation with OsO4.
Functionalized Hexenes: Resulting from substitution reactions with various nucleophiles.
Scientific Research Applications
2-Hexene, 1-iodo-, (2E)- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating functionalized alkenes and other derivatives.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other materials with specific properties.
Industrial Chemistry: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-hexene, 1-iodo-, (2E)- in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The double bond can participate in addition reactions, such as epoxidation and dihydroxylation, through the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Hexene, 1-bromo-, (2E)-: Similar structure but with a bromine atom instead of iodine.
2-Hexene, 1-chloro-, (2E)-: Similar structure but with a chlorine atom instead of iodine.
2-Hexene, (2E)-: Lacks the halogen substituent, making it less reactive in substitution reactions.
Uniqueness
2-Hexene, 1-iodo-, (2E)- is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine and chlorine. This makes it more reactive in nucleophilic substitution reactions and provides distinct reactivity patterns in organic synthesis.
Biological Activity
1-Iodohex-2-ene is a compound that has garnered interest in the field of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its effects in various biological assays, synthesis routes, and related compounds.
Chemical Structure and Synthesis
This compound is an alkenyl iodide characterized by the presence of an iodine atom on the second carbon of a hexene chain. Its synthesis typically involves allylation reactions, which introduce the aliphatic chain necessary for further biological evaluations. For instance, one study demonstrated that allylation with (Z)-1-iodohex-2-ene successfully set stereocenters in complex organic molecules such as nigricanoside A, which exhibited notable biological activity .
Biological Activity Overview
The biological activity of this compound has been explored primarily through its derivatives, particularly in relation to cytotoxicity and interactions with cellular processes. Here are some key findings:
Cytotoxicity and Cell Viability
Research has shown that derivatives of this compound, specifically those related to nigricanoside A, exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Nigricanoside A Dimethyl Ester : This compound was shown to induce mitotic arrest and tubulin polymerization, leading to cytotoxic effects on HCT116 and MCF7 cancer cells at concentrations up to 10 µM .
- Absence of Toxicity : Interestingly, synthetic versions of related compounds did not exhibit toxicity in the same assays, suggesting that structural nuances significantly influence biological outcomes .
The mechanisms through which this compound and its derivatives exert biological effects are still under investigation. However, several hypotheses have been proposed based on observed interactions:
- Microtubule Dynamics : The ability of certain derivatives to affect tubulin dynamics indicates a potential mechanism involving disruption of microtubule formation during cell division .
- Enzyme Inhibition : Some studies suggest that compounds derived from this compound may inhibit key enzymes involved in cellular proliferation, although specific targets remain to be fully elucidated .
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound derivatives:
Properties
Molecular Formula |
C6H11I |
---|---|
Molecular Weight |
210.06 g/mol |
IUPAC Name |
(E)-1-iodohex-2-ene |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h4-5H,2-3,6H2,1H3/b5-4+ |
InChI Key |
SHZUPNQWZAHROG-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/CI |
Canonical SMILES |
CCCC=CCI |
Origin of Product |
United States |
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